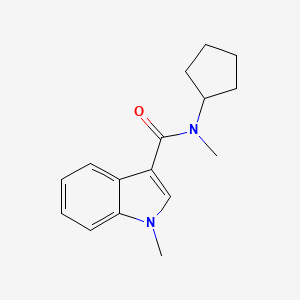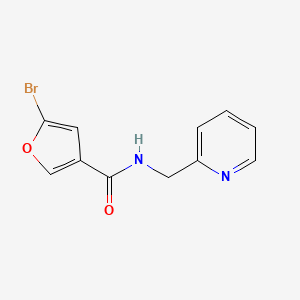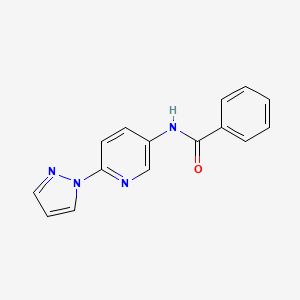![molecular formula C16H21N3O B7470702 N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide, also known as JNJ-31001074, is a small molecule inhibitor that has been synthesized and studied for its potential use in the treatment of cancer. It belongs to the class of imidazo[1,2-a]pyridine derivatives, which have shown promising results in preclinical studies as anticancer agents.
Mecanismo De Acción
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide is a selective inhibitor of the cyclin-dependent kinase 4/6 (CDK4/6) pathway, which plays a critical role in cell cycle progression. By inhibiting CDK4/6, N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide blocks the phosphorylation of the retinoblastoma protein (Rb), which in turn prevents the progression of cells from the G1 to the S phase of the cell cycle. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces G1 cell cycle arrest, inhibits DNA synthesis, and promotes apoptosis. It also downregulates the expression of cyclin D1, a key regulator of the CDK4/6 pathway, and upregulates the expression of p27, a CDK inhibitor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide is its potent antiproliferative activity against a variety of cancer cell lines. It has also been shown to be effective in mouse xenograft models of breast and lung cancer. However, one of the limitations of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide. One area of research is the development of more water-soluble analogs of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide that can be better administered in vivo. Another area of research is the study of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide in combination with other anticancer agents, such as chemotherapy or immunotherapy. Finally, the clinical development of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide as a potential anticancer agent is an important future direction.
Métodos De Síntesis
The synthesis of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide involves a multi-step process that begins with the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form the oxime derivative. This is followed by the reaction of the oxime with phosphorus oxychloride to form the imidazo[1,2-a]pyridine core structure. The final step involves the N-methylation of the imidazo[1,2-a]pyridine using methyl iodide to yield N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that it has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit tumor growth in mouse xenograft models of breast and lung cancer.
Propiedades
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-6-8-13(9-7-12)18(2)16(20)14-11-19-10-4-3-5-15(19)17-14/h3-5,10-13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOILKYVGBHHVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)



![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)
![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)





![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)